molecular formula C18H16N4O2 B14152570 (2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide

(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide

Cat. No.: B14152570
M. Wt: 320.3 g/mol
InChI Key: GULRWVMNHIEFJS-RGVLZGJSSA-N
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Description

[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea is a complex organic compound that features a quinoline core substituted with a phenylmethoxy group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where the quinoline core reacts with phenylmethanol in the presence of a base such as potassium carbonate.

    Formation of the Urea Moiety: The final step involves the reaction of the substituted quinoline with an isocyanate to form the urea moiety. This reaction is typically carried out under mild conditions, such as room temperature, to avoid decomposition of the product.

Industrial Production Methods

Industrial production of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the quinoline core or the urea moiety, resulting in the formation of amine derivatives.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea can be compared with other quinoline derivatives and urea-containing compounds:

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substituents and overall structure.

    Urea-Containing Compounds: Compounds like thiourea and phenylurea, which are used in agriculture and medicine, share the urea moiety but differ in their other functional groups.

The uniqueness of [(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea lies in its specific combination of a quinoline core with a phenylmethoxy group and a urea moiety, which may confer unique properties and applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]urea

InChI

InChI=1S/C18H16N4O2/c19-18(23)22-20-11-15-10-9-14-7-4-8-16(17(14)21-15)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H3,19,22,23)/b20-11+

InChI Key

GULRWVMNHIEFJS-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)N

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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